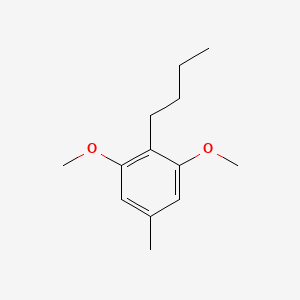

2-Butyl-1,3-dimethoxy-5-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41395-20-4 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-butyl-1,3-dimethoxy-5-methylbenzene |

InChI |

InChI=1S/C13H20O2/c1-5-6-7-11-12(14-3)8-10(2)9-13(11)15-4/h8-9H,5-7H2,1-4H3 |

InChI Key |

SRSJHOHVTWICQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=C(C=C1OC)C)OC |

Origin of Product |

United States |

Theoretical and Computational Investigations of Substituted Aromatic Compounds

Advanced Aromaticity Concepts in Multi-Substituted Benzene (B151609) Systems

The substitution pattern of 2-Butyl-1,3-dimethoxy-5-methylbenzene, with its combination of electron-donating and sterically demanding groups, is expected to significantly influence the electron distribution within the benzene ring.

A comprehensive analysis of this compound would begin with an examination of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity towards electrophiles and nucleophiles, respectively. The energy levels and spatial distribution of these frontier orbitals would be influenced by the collective electron-donating effects of the methoxy (B1213986) and alkyl substituents. It is anticipated that the HOMO would be destabilized (raised in energy) compared to unsubstituted benzene, indicating increased nucleophilicity. The precise delocalization pattern of the π-electrons would be distorted from the symmetrical distribution seen in benzene, with electron density likely being enhanced at specific positions on the ring.

The two methoxy groups at positions 1 and 3 are strong electron-donating groups through resonance (mesomeric effect), significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. The butyl group at position 2 and the methyl group at position 5 are electron-donating through an inductive effect. The interplay of these activating groups would render the aromatic ring highly susceptible to electrophilic substitution reactions. However, the bulky butyl group would also introduce considerable steric hindrance, potentially directing incoming electrophiles to the less hindered positions of the ring.

Computational Chemistry Applications in Organic Synthesis Design

Computational methods are invaluable for predicting the outcomes of chemical reactions and for designing efficient synthetic routes.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), would be instrumental in elucidating the mechanisms of potential reactions involving this compound. For instance, in an electrophilic aromatic substitution reaction, DFT calculations could map the potential energy surface, identifying the transition states and intermediates for substitution at different ring positions. This would provide insights into the activation energies and reaction rates for each possible pathway, allowing for a prediction of the major product.

The directing effects of the substituents in this compound are not straightforward to predict solely based on simple electronic rules due to the potential for conflicting influences and steric crowding. Computational modeling could accurately predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. By calculating the energies of the possible sigma complexes (arenium ions) formed during the reaction, the most stable intermediate, and thus the major product, can be identified.

While a specific synthesis for this compound is not documented, computational chemistry could aid in designing a plausible synthetic route. For example, a potential synthesis could involve the Friedel-Crafts alkylation of 1,3-dimethoxy-5-methylbenzene. Computational models could be used to screen different catalysts and reaction conditions to optimize the yield of the desired product and minimize the formation of unwanted isomers. Furthermore, in silico methods can be employed to design catalysts with specific selectivities for the synthesis of such multi-substituted aromatic compounds.

Application of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis

Several machine learning models have been developed to predict the outcomes of chemical reactions, a crucial component of successful retrosynthesis. These models often combine forward reaction prediction with retrosynthetic analysis to score the viability of proposed synthetic steps. For instance, a model might analyze a set of reactants and predict the major product, a process that has been achieved with high accuracy for many reaction classes.

Furthermore, machine learning is being applied to predict the regioselectivity of reactions on aromatic rings, a key challenge in the synthesis of multi-substituted compounds. For example, machine learning models have been developed to predict the site of electrophilic aromatic substitution with high accuracy. researchgate.net One such model, RegioML, which utilizes atomic charges computed with semiempirical methods combined with a gradient boosting machine, has demonstrated impressive predictive power. rsc.org

Below is a table summarizing the performance of a representative machine learning model for predicting regioselectivity in electrophilic aromatic substitution reactions. rsc.org

| Dataset | Top-1 Accuracy | Precision |

| Test Set | 93% | 88% |

| Out-of-Sample Set | 90% | 80% |

The application of AI in retrosynthesis is not without its challenges. The accuracy of these models is highly dependent on the quality and diversity of the training data. Reactions that are not well-represented in the training datasets may be predicted with lower accuracy. However, the field is rapidly advancing, with the development of hybrid models that combine mechanistic modeling with machine learning to achieve even greater predictive power, especially in cases where experimental data is limited. chemrxiv.org

Computational studies on dimethoxybenzene derivatives using methods like Density Functional Theory (DFT) provide valuable data that can inform and validate machine learning models. researchgate.netnih.govnih.gov These studies can calculate various electronic properties that are crucial for predicting reactivity.

The table below presents a selection of calculated electronic properties for a representative dimethoxybenzene derivative, which are key descriptors for training machine learning models to predict chemical reactivity. researchgate.netnih.govnih.gov

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| Energy Gap (HOMO-LUMO) | 4.7 |

Advanced Synthetic Methodologies for 2 Butyl 1,3 Dimethoxy 5 Methylbenzene and Analogous Systems

Retrosynthetic Strategies for Multi-Substituted Benzenes

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to the reverse of known chemical reactions. lkouniv.ac.inslideshare.net This process helps to identify potential synthetic pathways and highlight challenges such as chemoselectivity and regioselectivity. bhavanscollegedakor.org

Disconnection Approaches for Alkyl and Aryl Ether Moieties

When planning the synthesis of a molecule like 2-Butyl-1,3-dimethoxy-5-methylbenzene, key disconnections involve the carbon-oxygen (C-O) bonds of the aryl ether groups and the carbon-carbon (C-C) bond of the alkyl substituent.

Aryl Ether Disconnection: The most logical disconnection for an ether is the C-O bond. lkouniv.ac.inslideshare.netslideshare.net This retrosynthetic step leads to an aromatic alcohol (a phenol) and an alkyl halide, or an aryl halide and an alcohol. The forward reaction is typically a nucleophilic substitution, such as the Williamson ether synthesis, where an alkoxide anion reacts with an alkyl halide. lkouniv.ac.inub.edu For the dimethoxybenzene moiety, this suggests a precursor like a dihydroxy-methylbenzene (an orcinol (B57675) derivative) which can be di-methylated.

Alkylbenzene Disconnection: The butyl group attached to the benzene (B151609) ring is disconnected at the C-C bond between the ring and the alkyl chain. This points towards an electrophilic aromatic substitution reaction. The most common forward reactions corresponding to this disconnection are Friedel-Crafts alkylation or Friedel-Crafts acylation followed by reduction. The acylation-reduction route is often preferred to avoid potential carbocation rearrangements that can occur during direct alkylation. youtube.com

A simplified retrosynthetic analysis for the target molecule could involve the following steps:

C-O Disconnections: Disconnect the two methoxy (B1213986) groups to reveal a dihydroxy precursor (5-methylbenzene-1,3-diol, or orcinol).

C-C Disconnection: Disconnect the butyl group via a Friedel-Crafts acylation approach, leading to orcinol and butanoyl chloride as potential starting materials.

Functional Group Interconversions in Aryl Ether and Alkylbenzene Synthesis

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a desired transformation or to manage directing group effects during aromatic substitution. lkouniv.ac.inbhavanscollegedakor.orgfiveable.me

In the context of substituted benzenes, FGI is often used to control the position of incoming electrophiles. The existing substituents on the ring dictate the position of subsequent substitutions. For example, hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing, while an acyl group from a Friedel-Crafts reaction is deactivating and meta-directing.

Key FGI transformations relevant to this class of compounds include:

Acyl to Alkyl Reduction: A ketone, installed via Friedel-Crafts acylation, can be reduced to an alkyl group. Common methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions. youtube.com This two-step sequence (acylation then reduction) is a reliable way to introduce straight-chain alkyl groups onto an aromatic ring.

Oxidation/Reduction of Ring Substituents: A methyl group can be oxidized to a carboxylic acid, changing it from an ortho-, para-director to a meta-director. youtube.comimperial.ac.uk Conversely, a nitro group (meta-director) can be reduced to an amino group (ortho-, para-director), which can be further modified. youtube.comyoutube.com These FGIs allow for precise control over the synthesis of polysubstituted aromatic rings.

| FGI Reaction | Transformation | Reagents | Purpose in Synthesis |

| Wolff-Kishner Reduction | Ketone → Alkane | H₂NNH₂, KOH, heat | Introduce alkyl group, avoiding rearrangement |

| Clemmensen Reduction | Ketone → Alkane | Zn(Hg), HCl | Introduce alkyl group, avoiding rearrangement |

| Nitro Group Reduction | -NO₂ → -NH₂ | H₂, Pd/C or Sn, HCl | Change directing effect from meta to ortho, para |

| Benzylic Oxidation | -CH₃ → -COOH | KMnO₄ or CrO₃/H₂SO₄ | Change directing effect from ortho, para to meta |

Convergent Synthesis and Building Block Approaches for Complex Aromatic Structures

In the synthesis of complex aromatic structures, this could involve:

Preparation of Building Blocks: Synthesizing two or more substituted aromatic rings with appropriate functional groups for coupling.

Fragment Coupling: Joining the building blocks using a cross-coupling reaction, such as the Suzuki, Stille, or Negishi reaction. researchgate.netacs.org

This approach allows for the rapid generation of diverse analogues by simply changing one of the building blocks. For a molecule like this compound, a linear approach starting from a simple precursor like orcinol is generally straightforward. However, for more complex systems, such as those containing multiple different aromatic rings, a convergent strategy would be superior.

Novel Synthetic Routes to Substituted Aryl Ethers

While classical methods like the Williamson ether synthesis are effective, modern synthetic chemistry has developed powerful new catalytic methods for the formation of aryl ethers. These reactions often proceed under milder conditions with greater functional group tolerance.

Transition Metal-Catalyzed C-O Cross-Coupling Reactions for Dimethoxybenzene Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com For aryl ether synthesis, palladium and copper catalysts are most commonly employed to couple an aryl halide or pseudohalide with an alcohol. eie.grorganic-chemistry.org This method provides a versatile alternative to traditional nucleophilic aromatic substitution, which often requires harsh conditions and is limited to electron-deficient aromatic rings.

These catalytic cycles typically involve three main steps:

Oxidative Addition: The aryl halide adds to the low-valent metal catalyst.

Transmetalation/Coordination: The alcohol (often as an alkoxide) coordinates to the metal center.

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the metal, forming the C-O bond of the aryl ether and regenerating the active catalyst. acs.org

Palladium-Catalyzed Etherification Approaches

Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig etherification, is a highly general and efficient method for synthesizing aryl ethers. nih.govgoogle.com These reactions allow for the coupling of a wide range of aryl halides (chlorides, bromides, iodides) and sulfonates with various alcohols. berkeley.edu

The success of these reactions relies on the use of specialized ligands that promote the key steps of the catalytic cycle, particularly the challenging reductive elimination step that forms the C-O bond. nih.gov

Typical Reaction Components:

Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts are commonly used. nih.gov

Ligand: Bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., RockPhos, tBuXPhos) or chelating phosphines, are crucial for catalytic activity. nih.govberkeley.edu

Base: A strong base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to deprotonate the alcohol and form the active nucleophile. nih.gov

Substrates: An aryl halide/sulfonate and an alcohol.

This methodology has been successfully applied to the synthesis of various methoxy-substituted arenes (anisoles) from aryl halides and methanol, often under mild conditions (e.g., room temperature to 50 °C). nih.gov

| Catalyst System Component | Example | Role in Reaction |

| Palladium Source | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) | Active metal catalyst for the cross-coupling cycle |

| Ligand | RockPhos, tBuXPhos (Biarylphosphines) | Stabilizes the Pd center and promotes reductive elimination |

| Base | KOtBu (Potassium tert-butoxide) | Deprotonates the alcohol to form the reactive alkoxide |

| Aryl Substrate | Aryl bromide (Ar-Br) | Electrophilic partner in the coupling reaction |

| Alcohol Substrate | Methanol (CH₃OH) | Nucleophilic partner, source of the methoxy group |

Transition-Metal-Free Arylation Strategies for Ether Linkages

While transition-metal catalysis is a powerful tool, the development of metal-free alternatives for C–O bond formation is an active area of research, driven by the desire to avoid residual metal contamination in the final products and to develop more sustainable synthetic routes.

One prominent transition-metal-free method is nucleophilic aromatic substitution (SNAr) . fishersci.co.uklibretexts.orgacs.org This reaction typically requires an aryl halide that is activated by strongly electron-withdrawing groups in the ortho and/or para positions. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org While effective for specific substrates, the requirement for electron-deficient arenes limits its general applicability for the synthesis of electron-rich systems like this compound.

A more recent and versatile metal-free approach involves the use of diaryliodonium salts as arylating agents. organic-chemistry.orgacs.org These reagents can react with a wide range of phenols under mild, metal-free conditions to afford diaryl ethers in high yields. organic-chemistry.orgacs.org The reactions are often fast and can be performed at room temperature, tolerating a variety of functional groups and even sterically hindered substrates. organic-chemistry.orgacs.orgresearchgate.net This methodology is particularly valuable as it avoids the harsh conditions and potential metal contamination associated with traditional coupling reactions. organic-chemistry.org

Another strategy involves the generation of arynes (or benzynes) as reactive intermediates. rsc.org Arynes can be generated from precursors like o-(trimethylsilyl)aryl triflates and subsequently trapped by nucleophiles such as phenols to form aryl ethers. rsc.org This method is also performed under transition-metal-free conditions and offers a different reactivity profile compared to SNAr or diaryliodonium salt-based methods.

Dehydrogenative Coupling for Aryl Ether Synthesis

Dehydrogenative coupling represents an atom-economical approach to C–O bond formation, as it involves the direct coupling of a C–H and an O–H bond with the formal loss of a hydrogen molecule. rsc.org These reactions are a type of oxidative coupling and often require a catalyst and an oxidant. rsc.orgunirioja.es

Recent advancements in this area include the development of electrochemical methods for C(sp³)–H/O–H cross-coupling. nih.gov This strategy allows for the construction of C–O bonds without the need for transition metal catalysts or chemical oxidants, using electricity as a green and sustainable driving force. nih.gov The reaction is believed to proceed through the generation of aryl radical cation intermediates via a single-electron transfer process at the anode. nih.gov This method has been shown to be compatible with a range of alcohols and C(sp³)–H containing compounds. nih.gov

Photocatalysis has also emerged as a powerful tool for promoting dehydrogenative coupling reactions. rsc.org While the direct photocatalytic cross-dehydrogenative coupling for aryl ether synthesis from unactivated C(sp²)–H and O–H bonds is still a developing area, the principles have been successfully applied to other C-heteroatom bond formations.

Regioselective Functionalization of the Benzene Core

Achieving the desired substitution pattern on the benzene ring is a critical challenge in the synthesis of polysubstituted aromatics. Several strategies have been developed to control the regioselectivity of these functionalization reactions.

Directed Ortho-Metalation and Related Strategies for Controlled Substitution Patterns

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the use of a directing group (DG) on the aromatic ring, which coordinates to an organometallic base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. The resulting ortho-lithiated species can then be trapped with a variety of electrophiles to introduce a new substituent with high regioselectivity.

A related and highly versatile strategy is the lithiation-borylation sequence. researchgate.netbris.ac.uknih.govscispace.com This methodology allows for the iterative homologation of boronic esters, enabling the controlled growth of carbon chains with high stereocontrol. nih.govscispace.com In the context of aromatic functionalization, a lithiated species can react with a boronic ester to form a boronate complex, which then undergoes a 1,2-metallate rearrangement to furnish a new, functionalized boronic ester. nih.gov This process can be used to introduce substituents at specific positions on an aromatic ring, guided by the initial placement of a directing group for lithiation. researchgate.net

Cycloaddition Reactions and Aromatization for Polysubstituted Benzene Rings

Cycloaddition reactions , particularly the Diels-Alder reaction , provide a powerful tool for the construction of highly substituted six-membered rings, which can then be aromatized to form benzene derivatives. wikipedia.orgaklectures.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org By carefully choosing the diene and dienophile, a wide variety of substitution patterns can be accessed.

In the context of synthesizing polysubstituted benzenes, the Diels-Alder reaction can be followed by an aromatization step, which can be achieved through various methods such as oxidation or elimination of a leaving group. msu.edu This approach allows for the convergent synthesis of complex aromatic structures from simpler, acyclic or cyclic precursors. msu.eduoregonstate.edu For instance, a substituted diene can react with an alkyne dienophile to form a cyclohexadiene, which can then be oxidized to the corresponding aromatic ring. oregonstate.edu Intramolecular Diels-Alder reactions of substrates containing both the diene and dienophile moieties can also be employed to construct fused polycyclic aromatic systems. nih.govmdpi.com

A variation of this concept is the hexadehydro Diels-Alder reaction , which utilizes alkynes and diynes to form a benzyne (B1209423) intermediate that can be trapped to generate a highly functionalized aromatic ring in a single step. wikipedia.org Furthermore, dearomative cycloaddition reactions of aromatic compounds can provide access to three-dimensional structures that can be subsequently rearomatized to yield polysubstituted benzenes. researchgate.net Programmed [4+2]-cycloaddition pathways have also been developed to construct aromatic rings fused to other systems. acs.orgacs.org

Strategies for Controlled Introduction of Alkyl and Methyl Substituents

The regioselective introduction of alkyl and methyl groups onto a polysubstituted benzene ring is governed by the directing effects of the existing substituents and the choice of alkylating agent and catalyst. In the case of 1,3-dimethoxy-5-methylbenzene (orcinol dimethyl ether), the two methoxy groups are strongly activating and ortho-, para-directing, while the methyl group is a weakly activating and ortho-, para-director. This substitution pattern leads to a highly activated aromatic system with specific positions susceptible to electrophilic attack.

Alkylation Strategies on Substituted Aromatic Systems

Friedel-Crafts alkylation stands as a fundamental and widely employed method for forging carbon-carbon bonds on aromatic rings. This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide or an alcohol with an aromatic compound in the presence of a Lewis acid catalyst. The reactivity of the aromatic substrate is paramount, with electron-donating groups, such as methoxy and methyl groups, significantly enhancing the rate of reaction.

The alkylation of dimethoxybenzene derivatives has been a subject of considerable study. For instance, the alkylation of 1,4-dimethoxybenzene (B90301) with tertiary alcohols like tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid is a well-established laboratory procedure. umkc.edustudycorgi.comedubirdie.com In this reaction, the acid protonates the alcohol, leading to the formation of a stable tert-butyl carbocation, which then acts as the electrophile. The highly activated 1,4-dimethoxybenzene ring readily undergoes dialkylation to yield 1,4-di-tert-butyl-2,5-dimethoxybenzene. The reaction is often conducted in a solvent like acetic acid to moderate the reaction. studycorgi.comedubirdie.com

The choice of catalyst is critical in controlling the outcome of the alkylation. While strong Brønsted acids like sulfuric acid are effective, Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are also commonly used to generate the carbocationic electrophile from alkyl halides. studylib.net However, a significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an electron-donating alkyl group further activates the aromatic ring towards subsequent substitution. studylib.net Steric hindrance from bulky alkyl groups can sometimes mitigate this issue.

In the context of synthesizing this compound, the starting material would typically be 1,3-dimethoxy-5-methylbenzene. The directing effects of the two methoxy groups and the methyl group would preferentially activate the C2, C4, and C6 positions for electrophilic attack. The challenge lies in achieving selective mono-alkylation at the desired C2 position.

| Aromatic Substrate | Alkylating Agent | Catalyst/Solvent | Product | Yield (%) |

| 1,4-Dimethoxybenzene | tert-Butyl alcohol | H₂SO₄ / Acetic Acid | 1,4-Di-tert-butyl-2,5-dimethoxybenzene | ~78 |

| 1,3-Dimethoxybenzene | 3-Ethoxypropionic acid | Polyphosphoric acid | 2',4'-Dimethoxy-3-ethoxypropiophenone and others | - |

Table 1: Examples of Alkylation on Substituted Dimethoxybenzene Systems

Synthetic Approaches for Incorporating Branched Alkyl Chains (e.g., sec-butyl)

The introduction of branched alkyl chains, such as a sec-butyl group, onto an aromatic ring via Friedel-Crafts alkylation presents specific challenges, primarily related to carbocation rearrangements. When using a secondary alkyl halide or alcohol, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift, leading to a mixture of isomeric products.

For the synthesis of 2-sec-butyl-1,3-dimethoxy-5-methylbenzene, the direct alkylation of 1,3-dimethoxy-5-methylbenzene with a sec-butylating agent like 2-butanol (B46777) or 2-bromobutane (B33332) would be the most straightforward approach. The reaction would likely require a Lewis acid or a strong Brønsted acid to generate the sec-butyl carbocation.

The regioselectivity of this reaction would be influenced by the steric hindrance around the available positions on the aromatic ring. The C2 position, situated between two methoxy groups, is sterically more hindered than the C4 and C6 positions. However, the electronic activation from both adjacent methoxy groups might favor attack at C2. Careful optimization of reaction conditions, including the choice of a less bulky Lewis acid and lower reaction temperatures, could potentially enhance the selectivity for the desired 2-sec-butyl isomer.

An alternative strategy to circumvent carbocation rearrangements is to employ Friedel-Crafts acylation followed by reduction. For example, acylation of 1,3-dimethoxy-5-methylbenzene with butanoyl chloride would introduce a linear acyl group. Subsequent reduction of the ketone, for instance through a Clemmensen or Wolff-Kishner reduction, would yield the corresponding n-butyl derivative. To obtain the sec-butyl group, a different acylating agent, such as 2-methylpropanoyl chloride, could be used, which after reduction would yield an isobutyl group. Introducing the specific sec-butyl group via an acylation-reduction route would require a more complex multi-step synthesis.

| Starting Material | Alkylating/Acylating Agent | Catalyst | Product | Key Considerations |

| 1,3-Dimethoxy-5-methylbenzene | 2-Butanol / 2-Bromobutane | Lewis Acid / Brønsted Acid | 2-sec-Butyl-1,3-dimethoxy-5-methylbenzene | Potential for carbocation rearrangement and formation of isomeric products. Regioselectivity needs to be controlled. |

| 1,3-Dimethoxy-5-methylbenzene | Butanoyl chloride | Lewis Acid (e.g., AlCl₃) | 1-(2,4-Dimethoxy-6-methylphenyl)butan-1-one | Avoids carbocation rearrangement; subsequent reduction needed to form the alkyl chain. |

Table 2: Potential Synthetic Routes for Introducing a Butyl Chain

Mechanistic Investigations of Key Transformations

Detailed Mechanistic Pathways of Electrophilic Aromatic Substitution for Alkoxy- and Alkyl-Substituted Benzenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its mechanism for substituted benzenes like 2-Butyl-1,3-dimethoxy-5-methylbenzene is significantly influenced by the attached functional groups. The reaction proceeds via a two-step mechanism. Initially, the π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E+). This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. In the second, faster step, a base removes a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.orgmasterorganicchemistry.comyoutube.com

For a polysubstituted benzene (B151609) such as this compound, the positions of electrophilic attack are directed by the combined influence of the two methoxy (B1213986) groups, the butyl group, and the methyl group.

Role of Substituent Electronic Effects on Reaction Kinetics and Regioselectivity

The substituents on an aromatic ring profoundly affect both the rate of reaction (kinetics) and the position of the new substituent (regioselectivity). Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

The methoxy (–OCH₃), butyl (–C₄H₉), and methyl (–CH₃) groups are all classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. minia.edu.eglibretexts.org They achieve this by donating electron density to the ring, making it more nucleophilic and better able to attack an incoming electrophile.

Methoxy Groups (–OCH₃): These are strongly activating groups. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R effect). This effect is most pronounced at the ortho and para positions, significantly increasing their electron density. While oxygen is also electronegative and exerts an electron-withdrawing inductive effect (a -I effect), the resonance effect is dominant in stabilizing the carbocation intermediate. minia.edu.eglumenlearning.com

Alkyl Groups (–CH₃, –C₄H₉): Alkyl groups are weakly activating. They donate electron density primarily through an inductive effect (+I effect), where the sp³-hybridized carbon of the alkyl group donates electron density to the sp²-hybridized carbons of the benzene ring. lumenlearning.com Hyperconjugation also contributes to their electron-donating nature.

These activating groups are also ortho, para-directors. minia.edu.eglibretexts.org This is because the resonance structures of the Wheland intermediate formed upon attack at the ortho or para positions are more stable. In these intermediates, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the electron-donating substituent, allowing for direct delocalization and stabilization by the substituent. Attack at the meta position does not allow for this direct stabilization. libretexts.org

In this compound, the two methoxy groups and the methyl group will strongly direct an incoming electrophile to the positions ortho and para to them. The butyl group will have a similar, albeit weaker, directing effect. The cumulative effect of these groups will determine the final regioselectivity of the substitution reaction.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| Methoxy (–OCH₃) | +R > -I | Strongly Activating | Ortho, Para |

| Butyl (–C₄H₉) | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| Methyl (–CH₃) | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

Characterization of Reaction Intermediates (e.g., Wheland Complexes/Sigma Complexes)

The Wheland intermediate, or sigma (σ) complex, is a key intermediate in electrophilic aromatic substitution. wikipedia.org It is a cyclohexadienyl cation and is no longer aromatic, although it is stabilized by resonance, which delocalizes the positive charge over three carbon atoms. wikipedia.org The stability of this intermediate is a crucial factor in determining the reaction rate and regioselectivity. For substituted benzenes, the more stable the Wheland intermediate, the lower the activation energy for its formation, and the faster the reaction. libretexts.org

The electron-donating methoxy and alkyl groups in this compound stabilize the Wheland intermediate. When an electrophile attacks at a position ortho or para to these groups, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the substituent. This allows for direct stabilization of the positive charge by the electron-donating group, either through resonance from the methoxy groups or through induction and hyperconjugation from the alkyl groups. libretexts.org This stabilization is not possible when the attack occurs at a meta position.

The structure of Wheland complexes can be characterized by various spectroscopic techniques, particularly at low temperatures where they can be more stable. X-ray crystallography has been used to determine the bond lengths in stable benzenium ion salts, confirming their cyclohexadienyl cation structure. wikipedia.org

Mechanistic Studies of Metal-Catalyzed Cross-Coupling for C-O Bond Formation

The formation of the ether linkages in this compound can be envisioned through metal-catalyzed cross-coupling reactions, which have become powerful methods for constructing C–O bonds. While traditional methods like the Williamson ether synthesis exist, cross-coupling reactions offer a broader substrate scope and milder reaction conditions. The most common catalysts are based on palladium and copper, with nickel catalysis being particularly effective for the activation of robust C–O bonds in aryl ethers. acs.orgresearchgate.netrsc.org

The general catalytic cycle for a palladium-catalyzed C–O bond formation typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (or triflate), inserting into the carbon-halogen bond to form a Pd(II) complex.

Substitution/Transmetalation: The halide on the Pd(II) complex is then displaced by an alcohol or alkoxide. This step is often facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.

Reductive Elimination: The final step is the reductive elimination of the aryl ether product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. google.com

Nickel-catalyzed cross-coupling reactions follow a similar mechanistic pathway and are particularly useful for cleaving the strong C(aryl)–O bonds of aryl ethers, allowing them to be used as substrates in coupling reactions. acs.orgresearchgate.net

Exploration of Radical Pathways in Aromatic Substitution and Ether Synthesis

While electrophilic and metal-catalyzed pathways are predominant, radical mechanisms also play a role in aromatic substitution and can be relevant to ether synthesis. One such mechanism is the Sᵣₙ1 (substitution, radical-nucleophilic, unimolecular) reaction.

The Sᵣₙ1 mechanism for an aryl halide involves the following steps:

Initiation: An electron is transferred to the aryl halide, often from a radical initiator or through photochemical means, to form a radical anion.

Propagation:

The radical anion fragments to produce an aryl radical and a halide anion.

The aryl radical then reacts with a nucleophile (such as an alkoxide) to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain reaction and forming the substituted product.

While not the most common route for simple ether synthesis, radical pathways can be important in specific contexts and for substrates that are amenable to single-electron transfer processes. Benzene and its derivatives can also undergo radical addition reactions, for instance with halogens in the presence of strong sunlight or radical initiators, though this disrupts the aromaticity and leads to addition rather than substitution products. msu.edu

Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic and Mechanistic Studies of Complex Organic Reactions

Real-time NMR spectroscopy is a formidable tool for observing the intricate details of organic reactions as they occur in the solution phase. bath.ac.uk By acquiring spectra at regular intervals, it is possible to track the consumption of reactants and the formation of products, providing a quantitative basis for kinetic analysis and mechanistic inquiry.

In situ and On-line Monitoring of Reaction Progress

In situ NMR involves placing the reaction vessel directly within the NMR spectrometer, allowing for continuous monitoring without disturbing the system. rsc.org This approach is invaluable for studying reactions that are sensitive to changes in temperature, pressure, or concentration. For a hypothetical electrophilic substitution reaction on 2-Butyl-1,3-dimethoxy-5-methylbenzene, such as nitration or acylation, in situ ¹H NMR could be used to monitor the disappearance of the starting material's aromatic proton signals and the appearance of new signals corresponding to the substituted product.

On-line monitoring involves diverting a small portion of the reaction mixture from the primary reactor to the NMR spectrometer through a flow cell. This setup is particularly useful for reactions conducted under conditions that are not compatible with the NMR instrument, such as high pressure or the use of heterogeneous catalysts. The progress of the reaction can be tracked by integrating the characteristic peaks of the starting material and product over time, allowing for the determination of reaction rates and orders.

Detection and Quantification of Transient Intermediates

A significant advantage of in situ NMR is its ability to detect and characterize short-lived intermediates that are crucial to the reaction mechanism but may be present in very low concentrations. In the context of an electrophilic aromatic substitution on this compound, a key intermediate would be the Wheland intermediate, or σ-complex. nih.gov Although often too transient to be observed directly under standard reaction conditions, low-temperature NMR studies can sometimes trap these species, allowing for their structural elucidation. For instance, in related electrophilic aromatic substitution reactions, distinct downfield shifts in both ¹H and ¹³C NMR spectra are characteristic of the formation of these cationic intermediates. nih.govacs.org The detection of such an intermediate would provide direct evidence for the reaction mechanism.

Multi-nuclear NMR Applications (e.g., ¹H, ¹³C) in Reaction Analysis

The combined use of ¹H and ¹³C NMR provides a more complete picture of the molecular transformations occurring during a reaction. While ¹H NMR is sensitive and provides rapid information on the proton environment, ¹³C NMR offers a wider chemical shift range and directly probes the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the butyl group protons, the methoxy (B1213986) protons, and the methyl protons. Upon reaction, changes in the chemical shifts and coupling patterns of the aromatic protons would indicate the position of substitution. Concurrently, ¹³C NMR would show the disappearance of the starting material's carbon signals and the appearance of new signals for the product, with the position of substitution being clearly indicated by the chemical shift of the newly substituted aromatic carbon.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift data for this compound and a potential product of electrophilic substitution, illustrating how these changes would be observed.

| Compound | Nucleus | Functional Group | Hypothetical Chemical Shift (ppm) |

| This compound | ¹H | Aromatic-H | 6.3 - 6.4 |

| ¹H | OCH₃ | ~3.8 | |

| ¹H | Ar-CH₃ | ~2.3 | |

| ¹H | Butyl group | 0.9 - 2.6 | |

| ¹³C | Ar-C (unsubstituted) | 98 - 105 | |

| ¹³C | Ar-C (substituted) | 130 - 160 | |

| ¹³C | OCH₃ | ~55 | |

| ¹³C | Ar-CH₃ | ~21 | |

| ¹³C | Butyl group | 14 - 36 | |

| Product of Electrophilic Substitution | ¹H | Aromatic-H | Shifted based on substituent |

| ¹³C | Ar-C-Substituent | New signal, highly shifted |

Note: Data are illustrative and based on typical chemical shifts for similar substituted benzenes. researchgate.netstackexchange.comresearchgate.net

Infrared (IR) and Raman Spectroscopies for Monitoring Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for monitoring changes in functional groups during a chemical reaction. mdpi.com IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light due to changes in polarizability. spectroscopyonline.com

For a reaction involving this compound, these techniques would be particularly useful for observing changes related to the aromatic ring and its substituents. For example, in an oxidation reaction where the butyl group is converted to a carboxylic acid, IR spectroscopy would show the disappearance of the C-H stretching vibrations of the butyl group (around 2850-2960 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1730 cm⁻¹) characteristic of a carboxylic acid.

Raman spectroscopy would be particularly sensitive to changes in the aromatic ring system. The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The pattern of substitution on the ring also gives rise to a characteristic "fingerprint" in the lower frequency region of both IR and Raman spectra. Monitoring this region can provide information about the regioselectivity of a reaction.

The table below summarizes key vibrational frequencies that would be monitored in a hypothetical reaction of this compound.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak |

| Alkyl C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Strong |

| C-O (Ether) | Stretching | 1000 - 1300 | Moderate |

| C-H (out-of-plane) | Bending | 700 - 900 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Aromatic System Changes

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. azom.com For aromatic compounds like this compound, the π-electron system of the benzene ring gives rise to characteristic absorptions in the UV region. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the ring. avantes.com

This sensitivity can be exploited to monitor the progress of a reaction. spectroscopyonline.com For example, if an electron-withdrawing group is introduced onto the aromatic ring, a bathochromic shift (a shift to longer wavelengths) of the absorption maximum is typically observed. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, the concentration changes can be tracked over time, allowing for the determination of reaction kinetics. sapub.orgthermofisher.com This method is often simpler and more accessible than NMR for kinetic studies, although it provides less structural information.

A hypothetical reaction could be monitored by observing the change in the absorption spectrum over time, as illustrated in the table below.

| Species | λ_max (nm) (Hypothetical) | Molar Absorptivity (ε) (Hypothetical) |

| This compound | ~275 | Moderate |

| Product with extended conjugation | >280 | Higher |

Mass Spectrometry for Reaction Mixture Analysis and Byproduct Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying the components of a reaction mixture by measuring their mass-to-charge ratio. It is particularly useful for identifying the final products of a reaction and for detecting and characterizing any byproducts that may have formed. This information is crucial for optimizing reaction conditions to improve yield and selectivity.

In the synthesis or subsequent reaction of this compound, a sample of the final reaction mixture could be analyzed by a technique such as Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph would separate the different components of the mixture, and the mass spectrometer would then provide a mass spectrum for each component as it elutes.

The mass spectrum of the desired product would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. Any unexpected peaks in the chromatogram could be analyzed to identify byproducts. For example, in a Friedel-Crafts alkylation reaction to introduce the butyl group, byproducts resulting from polyalkylation or rearrangement of the butyl group could be identified by their unique mass spectra.

Advanced Academic Applications and Supramolecular Assembly

Design of Organic Materials Precursors Featuring Polysubstituted Benzene (B151609) Scaffolds

Polysubstituted benzenes are integral to the development of novel organic materials due to the ability to tune their electronic and physical properties through precise substitution. ias.ac.infiveable.me The arrangement of butyl, methoxy (B1213986), and methyl groups on the benzene ring in 2-Butyl-1,3-dimethoxy-5-methylbenzene provides a platform for designing precursors for a range of advanced materials.

Alkoxy-substituted benzene derivatives are of significant interest in the field of organic electronics and optoelectronics. acs.orgsigmaaldrich.com The methoxy groups in this compound enhance the electron-donating character of the benzene ring, which is a desirable feature for hole-transporting materials used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. sigmaaldrich.comsigmaaldrich.com The butyl and methyl groups contribute to the solubility and processability of potential materials, facilitating their deposition from solution to form thin films. sigmaaldrich.com

The design of organic semiconductors often involves the strategic functionalization of aromatic cores to control their packing in the solid state, which in turn influences charge carrier mobility. rsc.orgbeilstein-journals.org The specific substitution pattern of this compound can be exploited to direct the self-assembly of derived molecules, potentially leading to favorable π-π stacking for efficient charge transport. rsc.org While specific data on this compound is not prevalent, the principles governing the design of organic semiconductors suggest its potential as a precursor.

Table 1: Properties of Substituted Benzenes Relevant to Organic Electronics

| Substituent Type | Influence on Electronic Properties | Influence on Physical Properties |

| Alkoxy (e.g., -OCH₃) | Electron-donating, lowers ionization potential | Can influence molecular packing and solubility |

| Alkyl (e.g., -C₄H₉, -CH₃) | Weakly electron-donating | Enhances solubility in organic solvents, affects film morphology |

The structure of this compound makes it a candidate as a monomer or a core unit in the synthesis of polymers and liquid crystals. Polysubstituted aromatic compounds are known to be key components in various polymer architectures. researchgate.net

In the realm of liquid crystals, discotic (disk-shaped) molecules based on a central benzene core with multiple flexible side chains can exhibit mesophases. acs.orgpsu.edu The substitution of the benzene ring with a combination of butyl and methoxy groups could lead to the formation of discotic liquid crystals if appropriately functionalized with additional side chains. The nature and length of these chains are critical in determining the type of liquid crystalline phase (e.g., nematic or columnar) and the temperature range over which it is stable. ias.ac.inresearchgate.net The butyl group provides flexibility, while the methoxy groups can influence the intermolecular interactions that drive the formation of liquid crystalline order. semanticscholar.org

Table 2: Influence of Benzene Substitution on Liquid Crystal Properties

| Substitution Pattern | Potential Liquid Crystal Phase | Key Structural Features |

| Hexa-alkoxy or hexa-alkyl substituted benzene | Columnar | Strong π-π stacking of aromatic cores |

| Di- or tri-substituted benzenes with long alkyl/alkoxy chains | Nematic or Smectic | Anisotropic molecular shape |

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The electron-rich aromatic core and the potential for hydrogen bonding make substituted benzenes like this compound interesting building blocks for constructing supramolecular architectures.

Molecular recognition, the specific binding of a guest molecule to a host, is a central concept in supramolecular chemistry. The electron-rich cavity of the dimethoxy-substituted benzene ring can participate in π-π stacking and cation-π interactions with suitable guest molecules. The butyl and methyl groups can provide van der Waals interactions and create specific binding pockets, contributing to the selectivity of a host molecule derived from this scaffold.

The self-assembly of molecules into well-defined, ordered structures is driven by a variety of non-covalent forces. While this compound itself does not possess strong hydrogen bond donating groups, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Functionalization of the benzene ring with groups capable of hydrogen bonding (e.g., amides, carboxylic acids) could lead to predictable self-assembly into tapes, rosettes, or other supramolecular polymers. Halogen bonding, a non-covalent interaction involving a halogen atom, can also be a powerful tool for directing self-assembly, and derivatives of the title compound could be designed to incorporate this interaction.

The substitution pattern on a benzene ring dictates its conformational preferences and how it can be incorporated into larger supramolecular structures. The 1,2,3,5-substitution pattern of derivatives of this compound can be used to create specific shapes and functionalities. For example, by introducing reactive groups at the remaining unsubstituted positions, this molecule can serve as a building block for constructing larger, well-defined architectures such as molecular cages, capsules, or metal-organic frameworks (MOFs), where the benzene unit acts as a rigid panel or a node.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Methods for Complex Aromatic Systems

The principles of green chemistry are increasingly guiding the development of new synthetic routes for aromatic compounds. A primary focus is on maximizing atom economy, which seeks to ensure that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. jk-sci.comjocpr.com Traditional methods for constructing substituted benzene (B151609) rings often involve multi-step processes with significant byproduct formation. Future methodologies aim to overcome these limitations.

One promising approach is the use of biomass-derived feedstocks, such as furfurals, to create aromatic compounds through environmentally benign, one-pot cascade reactions conducted in water. ucl.ac.uk Lignin (B12514952), a complex polymer rich in methoxylated phenylpropanoid units, represents a vast and underutilized renewable resource for aromatic chemicals. kit.edu Developing efficient methods to deconstruct and functionalize lignin could provide a sustainable pathway to compounds like 2-Butyl-1,3-dimethoxy-5-methylbenzene. kit.edu

Catalysis plays a pivotal role in achieving sustainability. The development of novel catalysts can make synthetic processes more energy-efficient and environmentally friendly. jk-sci.com For instance, catalytic hydrogenation and coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are known for their high atom economy and efficiency in forming new carbon-carbon bonds. jocpr.com The use of mechanochemistry, which employs solvent-free reactions, is another attractive strategy for sustainable synthesis, as demonstrated in the preparation of various aromatic compounds. acs.org Such approaches reduce reliance on hazardous solvents and can lead to higher yields and purity. researchgate.net

Key strategies for improving the sustainability of aromatic synthesis include:

Cascade Reactions: Designing multi-step reactions that occur in a single pot to reduce separation and purification steps. ucl.ac.uk

Bio-catalysis: Utilizing enzymes to perform reactions in water with high reactivity and chemoselectivity. jk-sci.comacs.org

C-H Bond Functionalization: Directly converting C-H bonds to new functional groups, which is a highly atom-economical approach. jk-sci.com

Synthesis without Protecting Groups: Developing selective reactions that obviate the need for protecting and deprotecting functional groups, thus shortening synthetic sequences. jk-sci.com

These advancements are critical for transforming the synthesis of complex aromatic molecules from a resource-intensive practice to a more sustainable and efficient endeavor. nih.gov

Integration of Artificial Intelligence and Automation in Complex Aromatic Synthesis

The convergence of artificial intelligence (AI), robotics, and organic chemistry is set to accelerate the discovery and synthesis of complex molecules. mdpi.comsynthiaonline.com Automated synthesis platforms can perform chemical reactions with high speed and precision, reducing the risk of human error and freeing chemists to focus on creative and theoretical work. sigmaaldrich.comwikipedia.org

The integration of AI and automation offers several key advantages for the synthesis of complex aromatic compounds:

Accelerated Discovery: Rapidly screening vast numbers of reaction conditions to find optimal synthetic routes. mdpi.com

Increased Reproducibility: Automated systems ensure that reactions are performed consistently, leading to more reliable results. synplechem.com

Enhanced Safety: Minimizing human exposure to hazardous chemicals. wikipedia.org

Accessibility: Making complex molecular synthesis accessible to non-specialists through user-friendly automated platforms. technologynetworks.com

Exploration of Novel Reactivity and Unprecedented Aromatic Systems

Fundamental research into the nature of aromaticity and the reactivity of aromatic compounds continues to push the boundaries of chemistry. acs.orgnih.gov While electrophilic aromatic substitution is a cornerstone of aromatic chemistry, recent studies are uncovering new modes of reactivity. nih.gov For instance, nucleophilic aromatic substitution, which involves the attack of a nucleophile on an electron-deficient aromatic ring, provides a complementary method for functionalizing aromatic systems. orgosolver.com

Scientists are also developing unprecedented transformations, such as the electrochemical single-carbon insertion into aromatic rings. scitechdaily.com This method allows for the precise editing of molecular structures, offering new ways to synthesize complex polysubstituted aromatic compounds that are important in pharmaceuticals and materials science. scitechdaily.com Another novel approach involves the nucleophilic substitution on non-activated aromatic compounds, including benzene itself, using powerful nucleophiles like trimethylsiliconide anions. acs.org

Beyond exploring new reactions, researchers are investigating entirely new classes of aromatic systems. The traditional rules of aromaticity, like Hückel's rule, are being tested on much larger and more exotic molecules. ox.ac.uk Studies on nanoscale porphyrin rings with up to 162 π-electrons have confirmed that the principles of aromaticity extend to these large systems. ox.ac.uk

Furthermore, chemists are challenging the very stability of the aromatic ring. By creating overcrowded molecules, researchers have been able to twist aromatic rings to their breaking point, causing a dynamic interplay where the molecule jumps between an aromatic structure and a non-aromatic, pinched form. scitechdaily.com This unprecedented control over the fundamental properties of aromatic bonding opens up new possibilities for designing materials with tunable electronic and physical properties. scitechdaily.com The design and synthesis of extended aromatic systems are also being explored for applications in biological host-guest chemistry, highlighting the interdisciplinary nature of this research. escholarship.org

This exploration of novel reactivity and unprecedented aromatic systems not only deepens our fundamental understanding of chemistry but also provides the tools to create next-generation molecules and materials with unique functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.